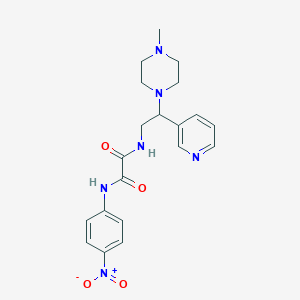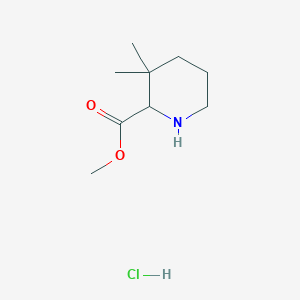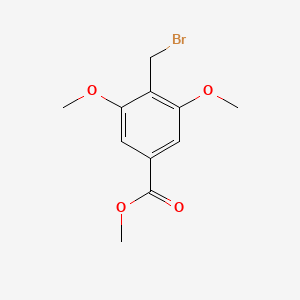
1-Benzoyl-3-(pyrimidin-2-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-3-(pyrimidin-2-yl)thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the thiourea moiety, and a pyrimidin-2-yl group attached to the other nitrogen atom
Mécanisme D'action
Target of Action
1-Benzoyl-3-(pyrimidin-2-yl)thiourea is a synthetic compound that has been studied for its herbicidal activity . The primary targets of this compound are broad leaf plants such as Amaranthus retroflexus L . It also has some selectivity on monocotyledon plants .
Mode of Action
Many acyl thiourea compounds, which include this compound, have been widely studied for their insecticidal, antibacterial, and pesticidal activities . They are known to interact with their targets, causing changes that inhibit growth or cause death .
Biochemical Pathways
It is known that many pyrimidine derivatives have shown significant anticancer activities against targeted receptor proteins . This suggests that this compound may also interact with certain proteins or enzymes, affecting their function and the biochemical pathways they are involved in.
Result of Action
The primary result of the action of this compound is its herbicidal activity. It has been reported to have excellent inhibitory activities against broad leaf plants . The compound’s action results in the inhibition of growth, leading to the death of the targeted plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-(pyrimidin-2-yl)thiourea can be synthesized through the reaction of benzoyl isothiocyanate with 2-aminopyrimidine. The reaction typically involves the following steps:
- Preparation of benzoyl isothiocyanate: Benzoyl chloride is reacted with potassium thiocyanate in acetonitrile under reflux conditions to form benzoyl isothiocyanate.
- Reaction with 2-aminopyrimidine: The benzoyl isothiocyanate is then reacted with 2-aminopyrimidine in acetonitrile at ambient temperature, followed by refluxing the mixture for several hours. The product is then isolated by filtration and recrystallization from a suitable solvent mixture, such as ethanol and chloroform .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Benzoyl-3-(pyrimidin-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzoyl and pyrimidinyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Various electrophiles or nucleophiles in the presence of a suitable catalyst or under basic/acidic conditions.
Major Products:
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzoyl or pyrimidinyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other bioactive thiourea derivatives.
Comparaison Avec Des Composés Similaires
1-Benzoyl-3-(pyrimidin-2-yl)thiourea can be compared with other thiourea derivatives, such as:
1-Benzoyl-3-(pyridin-2-yl)thiourea: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-Benzoyl-3-(4,6-dimethyl-pyrimidin-2-yl)thiourea: Contains additional methyl groups on the pyrimidine ring.
Uniqueness: The presence of the pyrimidin-2-yl group in this compound imparts unique electronic and steric properties, which may influence its reactivity and biological activity compared to other thiourea derivatives.
Propriétés
IUPAC Name |
N-(pyrimidin-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c17-10(9-5-2-1-3-6-9)15-12(18)16-11-13-7-4-8-14-11/h1-8H,(H2,13,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAFILNIAQIJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2935779.png)

![2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2935783.png)
![4-[7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2935784.png)

![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2935788.png)

![Ethyl 2-chloro-2-[2-[4-chloro-2-(trifluoromethyl)phenyl]hydrazono]acetate](/img/structure/B2935796.png)
![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methylphenyl)urea](/img/structure/B2935797.png)
![4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2935798.png)



